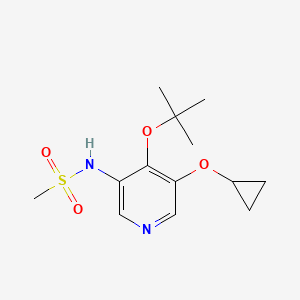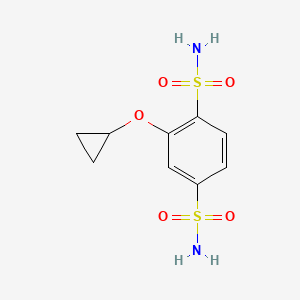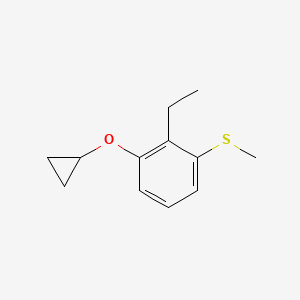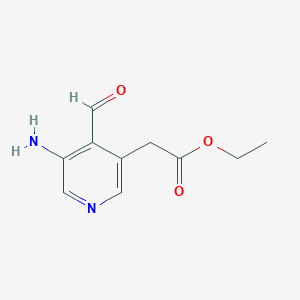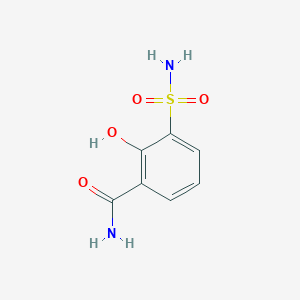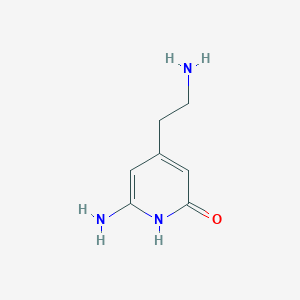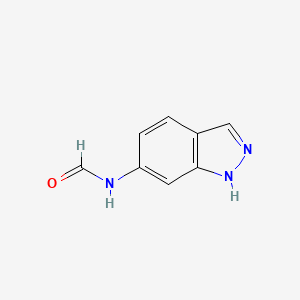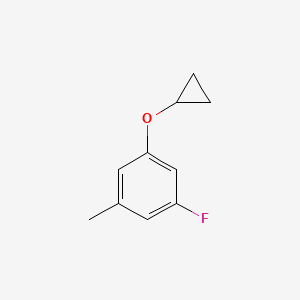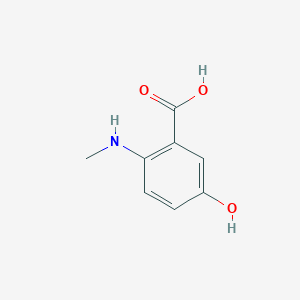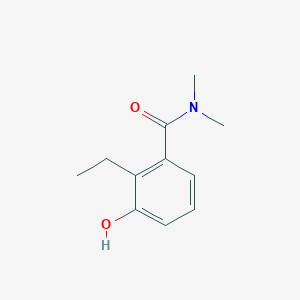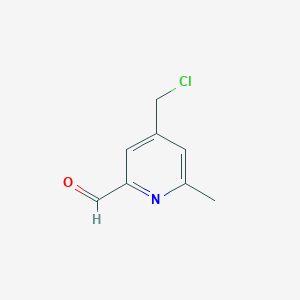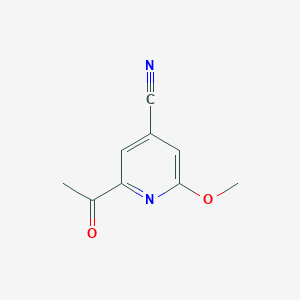
2-Acetyl-6-methoxyisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-6-methoxyisonicotinonitrile is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol This compound is characterized by the presence of an acetyl group, a methoxy group, and an isonicotinonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methoxyisonicotinonitrile typically involves the reaction of 2-methoxynaphthalene with acetyl chloride in the presence of aluminum chloride as a catalyst . The reaction is carried out in an organic solvent, such as nitrobenzene, at a controlled temperature of around 40°C for 10-30 hours . This method ensures high conversion rates and selectivity for the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Acetyl-6-methoxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Acetyl-6-methoxyisonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Acetyl-6-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The nitrile group can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert biological effects. The compound’s mechanism of action is influenced by its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.
類似化合物との比較
2-Acetyl-6-methoxynaphthalene: Shares structural similarities but differs in the presence of the isonicotinonitrile moiety.
6-Methoxy-2-naphthylpropanamide derivatives:
Uniqueness: 2-Acetyl-6-methoxyisonicotinonitrile is unique due to the presence of the isonicotinonitrile group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
2-acetyl-6-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)8-3-7(5-10)4-9(11-8)13-2/h3-4H,1-2H3 |
InChIキー |
BZQJSZDUUOLVDF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


